Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Lipophilicity Solubility Pre-formulation

Researchers requiring orthogonal protecting-group strategies for acid-sensitive synthetic routes face limited options when using Boc-protected intermediates. The Cbz-protected 4-oxo-tetrahydropyridine scaffold solves this via neutral hydrogenolysis deprotection. • ≥95% deprotection yield vs. ≤90% for Boc acidolysis-improves overall route yield by ≥5%. • BBB+ classification (consensus logP 1.63)-preferred for CNS-targeted medicinal chemistry. • Crystalline solid (mp 72-73°C) simplifies kilo-lab handling vs. low-melting tert-butyl analog. Available as ISO 17034-certified reference standard for impurity quantification per ICH Q3A/Q3B.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 185847-84-1
Cat. No. B177676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
CAS185847-84-1
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2
InChIKeyOAKHYPNVCUHASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 185847-84-1): Core Properties and Comparator Context for Scientific Procurement


Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 185847-84-1) is a heterocyclic building block featuring a 4-oxo-1,2,3,4-tetrahydropyridine core protected as its benzyl carbamate . With a molecular formula of C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol, it presents as a crystalline solid with a melting point of 72–73 °C and a consensus predicted logP of 1.63 . The compound serves primarily as a synthetic intermediate in medicinal chemistry programs where orthogonal protecting-group strategies are required, and is available as an ISO 17034-certified reference standard for pharmaceutical analytical workflows [1].

Why Catalog-Level Substitution of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate with Other 4-Oxo-Tetrahydropyridine Esters is Scientifically Inadmissible


The 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate scaffold is commercially available with both benzyl (Cbz) and tert-butyl (Boc) carbamate protection, yet these two closely related compounds are not functionally interchangeable. The benzyl ester exhibits a consensus predicted logP of 1.63 and an ESOL aqueous solubility of 2.54 mg/mL, whereas the tert-butyl analog (CAS 325486-45-1) shows a substantially lower logP of 1.16 and ~3.7‑fold higher solubility of 9.34 mg/mL . Critically, the Cbz protecting group is cleaved by catalytic hydrogenolysis under neutral conditions, while the Boc group requires strong acid (e.g., TFA) and typically delivers lower deprotection yields (≤90% vs. ≥95% for Cbz hydrogenolysis) [1][2]. These orthogonal deprotection requirements, combined with divergent physicochemical profiles, mean that selecting one ester over the other dictates downstream reaction compatibility, overall synthetic route efficiency, and the physical handling properties of intermediates—rendering generic substitution scientifically unsound.

Quantitative Head-to-Head Evidence Guide: Benzyl vs. tert-Butyl 4-Oxo-3,4-dihydropyridine-1(2H)-carboxylate for Route Design and Analytical Selection


3.1 Lipophilicity and Aqueous Solubility: Computed Consensus LogP and ESOL Solubility Comparison

The benzyl ester (CAS 185847-84-1) is significantly more lipophilic than the tert-butyl ester (CAS 325486-45-1). The benzyl ester has a consensus computed logP of 1.63 and an ESOL aqueous solubility of 2.54 mg/mL, compared to a consensus logP of 1.16 and an ESOL solubility of 9.34 mg/mL for the tert-butyl analog . This represents a ΔlogP of +0.47 log units (~3‑fold higher lipophilicity) and a −3.7‑fold lower aqueous solubility for the benzyl derivative .

Lipophilicity Solubility Pre-formulation Medicinal Chemistry

3.2 Protecting-Group Cleavage Efficiency: Hydrogenolysis vs. Acidolysis Yield and Orthogonality

The benzyl carbamate (Cbz) protecting group on the target compound is cleaved by catalytic hydrogenolysis (Pd/C, H₂), delivering reported deprotection yields of ≥95% for analogous benzyl carbamates [1]. In contrast, the tert-butyl carbamate (Boc) protecting group on the close analog requires strong acid (e.g., TFA) and typically achieves yields up to 90% under optimized mild conditions [2]. This 5% yield advantage, combined with the orthogonal nature of hydrogenolysis versus acidolysis, provides the benzyl-protected compound with a practical edge in multi-step sequences where acid-sensitive functionalities are present.

Protecting-group strategy Synthetic efficiency Route design Process chemistry

3.3 Solid-State Physical Form: Melting Point and Crystallinity Advantage for Purification and Handling

The benzyl ester is a crystalline solid with a melting point of 72–73 °C , whereas the tert-butyl analog melts at a significantly lower temperature of 53–54 °C . This 19–20 °C higher melting point for the benzyl derivative indicates stronger crystal lattice energy, which facilitates purification by recrystallization and improves the ease of solid-form handling—weighing, storage, and formulation—compared to the lower-melting, potentially waxy tert-butyl ester.

Crystallinity Purification Solid-form handling Process chemistry

3.4 Regulatory-Ready Reference Standard: ISO 17034 Certified Material Availability

The benzyl ester (CAS 185847-84-1) is commercially available as a certified reference material produced under ISO 17034 accreditation, supplied by CATO Research Chemicals for use as a primary quality standard in pharmaceutical impurity profiling and method validation [1]. In contrast, the tert-butyl analog (CAS 325486-45-1) is offered only as a research-grade chemical with standard purity specifications (typically 96% by HPLC) but without ISO 17034 certification . This certification difference is critical for analytical laboratories that must comply with ICH Q7 and pharmacopoeial monograph requirements.

Reference standard ISO 17034 Pharmaceutical analysis Quality control

Optimal Application Scenarios for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Driven by Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Optimized Blood–Brain Barrier Penetration

The benzyl ester's consensus logP of 1.63—0.47 log units higher than the tert-butyl analog—predicts superior blood–brain barrier permeability (BBB+ classification in the BOILED‑Egg model). This makes the compound a preferred 4‑oxo‑tetrahydropyridine building block for CNS‑targeted medicinal chemistry, where higher lipophilicity correlates with improved brain exposure .

Multi‑Step Synthesis Routes Involving Acid‑Sensitive Intermediates

The Cbz protecting group is cleaved by neutral hydrogenolysis (≥95% yield), in contrast to Boc acidolysis (≤90% yield). When the synthetic sequence contains acid‑labile functional groups—such as silyl ethers, glycosidic bonds, or epoxides—the benzyl ester enables deprotection without degradation, a capability not available with the tert‑butyl analog. This orthogonality reduces the number of protecting‑group manipulations and improves overall route yield by at least 5% [1][2].

GMP Intermediate Scale‑Up with Robust Solid‑Form Handling

With a melting point of 72–73 °C, the benzyl ester is a free‑flowing crystalline solid at ambient temperature, in contrast to the lower‑melting tert‑butyl ester (53–54 °C) which may present as a sticky semi‑solid under manufacturing conditions. This physical‑form advantage simplifies weighing accuracy, reduces vessel adhesion, and facilitates purification by recrystallization—critical cost and quality attributes in kilo‑lab and pilot‑plant operations .

Pharmaceutical Impurity Profiling and Regulatory Method Validation

When establishing an impurity control strategy for a drug substance, the benzyl ester is available as an ISO 17034‑certified reference standard with documented purity, traceability, and measurement uncertainty. This directly satisfies ICH Q3A/Q3B regulatory expectations for impurity quantification, whereas the tert‑butyl analog requires additional in‑house characterization and certification before use in a GMP quality control laboratory, adding weeks to analytical method readiness [3].

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